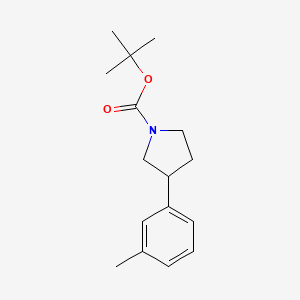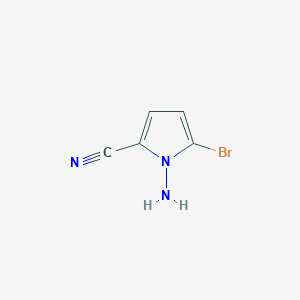
1-Amino-5-bromo-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-bromo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a bromine atom, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-Amino-1H-pyrrole-2-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrrole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different functional groups attached to the pyrrole ring.
Aplicaciones Científicas De Investigación
1-Amino-5-bromo-1H-pyrrole-2-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subject to ongoing research .
Comparación Con Compuestos Similares
1-Amino-1H-pyrrole-2-carbonitrile: Lacks the bromine substituent, which may result in different reactivity and biological activity.
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: Similar structure but with the bromine atom at a different position, leading to variations in chemical properties and applications.
Uniqueness: 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C5H4BrN3 |
|---|---|
Peso molecular |
186.01 g/mol |
Nombre IUPAC |
1-amino-5-bromopyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-2-1-4(3-7)9(5)8/h1-2H,8H2 |
Clave InChI |
MSDFKMXVRJIEGH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C(=C1)Br)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


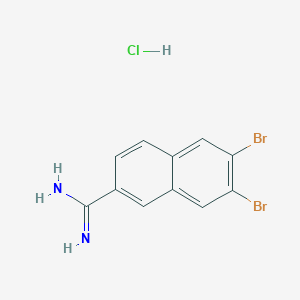
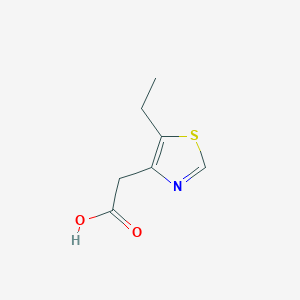
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
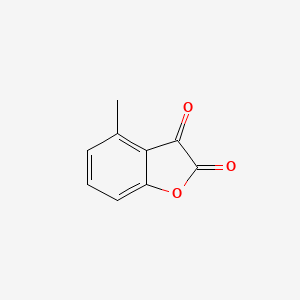
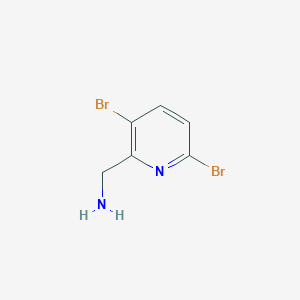
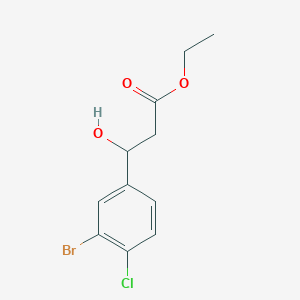

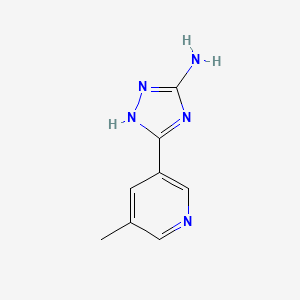

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)



